4,4,4-trifluorobutane-1-sulfonyl Chloride

Description

Academic Significance of Fluorine-Containing Reagents

The introduction of fluorine atoms into organic molecules can lead to profound changes in their biological and chemical properties. This is attributed to the unique characteristics of the fluorine atom, including its high electronegativity, small van der Waals radius (similar to that of a hydrogen atom), and the exceptional strength of the carbon-fluorine bond. googleapis.com Consequently, organofluorine compounds often exhibit enhanced metabolic stability, increased lipophilicity, and altered acidity or basicity of nearby functional groups.

These attributes have led to the widespread use of fluorine-containing reagents in the development of pharmaceuticals, agrochemicals, and advanced materials. A significant portion of modern drugs and agrochemicals contain fluorine, a testament to the transformative impact of organofluorine chemistry. The trifluoromethyl group (-CF3), in particular, is a common feature in many bioactive molecules, where it can serve as a bioisostere for other groups and enhance binding affinity to biological targets.

Position of 4,4,4-Trifluorobutane-1-sulfonyl Chloride within Organofluorine Chemistry

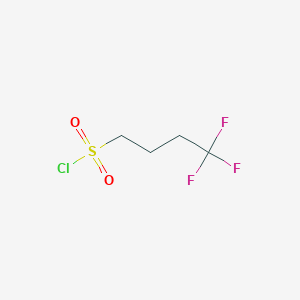

This compound, with the chemical formula C4H6ClF3O2S, is a member of the family of aliphatic sulfonyl chlorides. Its structure is characterized by a four-carbon chain, with a trifluoromethyl group at the terminal (γ) position and a sulfonyl chloride group at the other end. This specific arrangement of functional groups defines its reactivity and utility in organic synthesis.

| Property | Value |

| CAS Number | 212190-25-5 |

| Molecular Formula | C4H6ClF3O2S |

| Molecular Weight | 210.60 g/mol |

| Boiling Point | 195.5°C at 760 mmHg |

| Density | 1.468 g/cm³ |

Note: The physical properties are predicted or sourced from chemical supplier databases and may not be experimentally verified.

The primary role of this compound in organic synthesis is that of an electrophile. The sulfur atom of the sulfonyl chloride group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This pronounced electrophilicity makes it a prime target for attack by a wide range of nucleophiles.

Common nucleophilic substitution reactions involving sulfonyl chlorides include:

Sulfonamide Formation: Reaction with primary or secondary amines yields sulfonamides, a functional group prevalent in many therapeutic agents. nih.govresearchgate.net

Sulfonate Ester Formation: Reaction with alcohols or phenols produces sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution reactions. researchgate.netresearchgate.net

The γ-trifluoromethyl group in this compound is expected to exert a moderate electron-withdrawing inductive effect on the sulfonyl chloride moiety, potentially influencing its reactivity compared to its non-fluorinated counterpart, butanesulfonyl chloride.

The reactivity of this compound can be understood by comparing it with other well-known sulfonyl halides.

Comparison with Trifluoromethanesulfonyl Chloride (TfCl): Trifluoromethanesulfonyl chloride is a highly reactive sulfonylating agent due to the potent electron-withdrawing nature of the directly attached trifluoromethyl group. This makes the sulfur atom extremely electrophilic. In contrast, the trifluoromethyl group in this compound is separated from the sulfonyl chloride group by a three-carbon aliphatic chain. This separation significantly attenuates the inductive effect of the CF3 group on the sulfur atom, rendering this compound less reactive than trifluoromethanesulfonyl chloride.

Comparison with 2,2,2-Trifluoroethanesulfonyl Chloride (Tresyl Chloride): 2,2,2-Trifluoroethanesulfonyl chloride has the trifluoromethyl group at the β-position relative to the sulfonyl chloride. Its reactivity is higher than that of non-fluorinated sulfonyl chlorides but lower than that of trifluoromethanesulfonyl chloride. It can be inferred that this compound, with the trifluoromethyl group at the more distant γ-position, would be even less reactive than 2,2,2-trifluoroethanesulfonyl chloride, though likely still more reactive than butanesulfonyl chloride due to the residual inductive effect.

Comparison with Sulfonyl Fluorides: Sulfonyl fluorides are generally more stable and less reactive than their corresponding sulfonyl chloride counterparts. nih.govnih.gov This is attributed to the stronger sulfur-fluorine bond compared to the sulfur-chlorine bond. While sulfonyl chlorides are often highly sensitive to moisture, sulfonyl fluorides can be more tolerant of aqueous conditions. Therefore, this compound is a more potent electrophile than its fluoride (B91410) analog, 4,4,4-trifluorobutane-1-sulfonyl fluoride.

Below is a table summarizing the general reactivity trends of selected sulfonyl halides:

| Compound | Chemical Formula | Relative Reactivity (General Trend) | Key Features |

| Trifluoromethanesulfonyl Chloride | CF3SO2Cl | Very High | Extremely powerful electrophile; triflate is an excellent leaving group. |

| 2,2,2-Trifluoroethanesulfonyl Chloride | CF3CH2SO2Cl | High | More reactive than non-fluorinated analogs due to the β-CF3 group. |

| This compound | CF3(CH2)3SO2Cl | Moderate | Expected to be more reactive than butanesulfonyl chloride but less so than tresyl chloride. |

| Butanesulfonyl Chloride | CH3(CH2)3SO2Cl | Moderate | Standard aliphatic sulfonyl chloride. |

| 4,4,4-Trifluorobutane-1-sulfonyl Fluoride | CF3(CH2)3SO2F | Low | More stable and less reactive than the corresponding sulfonyl chloride. |

This compound is a valuable reagent in the field of organofluorine chemistry. Its utility stems from its role as a moderately reactive electrophile, allowing for the introduction of the 4,4,4-trifluorobutylsulfonyl moiety into a variety of organic molecules. While specific research on this compound is not as extensive as for some other fluorinated sulfonylating agents, its reactivity can be logically inferred from the established principles of physical organic chemistry and comparison with related structures. The presence of the γ-trifluoromethyl group provides a unique structural feature that can be exploited in the design of novel molecules with tailored properties for applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluorobutane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClF3O2S/c5-11(9,10)3-1-2-4(6,7)8/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBIRUMSQYSMOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375602 | |

| Record name | 4,4,4-trifluorobutane-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212190-25-5 | |

| Record name | 4,4,4-trifluorobutane-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluorobutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4,4 Trifluorobutane 1 Sulfonyl Chloride

Established Preparative Procedures

The preparation of alkylsulfonyl chlorides is a mature field with several well-documented methods. These general procedures are often the starting point for developing specific syntheses of more complex molecules like 4,4,4-trifluorobutane-1-sulfonyl chloride.

Alkylsulfonyl chlorides are pivotal intermediates in the synthesis of numerous pharmaceuticals and agrochemicals. researchgate.net Traditional and modern methods for their preparation typically involve the oxidative chlorination of various sulfur-containing precursors.

One of the most common strategies is the oxidative chlorination of thiols or disulfides . researchgate.net This transformation can be achieved using various reagents. While the direct use of chlorine gas is effective, its hazardous nature has led to the development of safer alternatives. researchgate.net

A widely adopted modern approach involves the use of S-alkyl isothiourea salts as precursors. organic-chemistry.orgorganic-chemistry.org These salts are readily prepared from the reaction of an alkyl halide with inexpensive thiourea (B124793). organic-chemistry.orgthieme-connect.com The subsequent oxidative chlorosulfonation can be performed using environmentally benign and readily available reagents like sodium hypochlorite (B82951) (bleach) or sodium chlorite. organic-chemistry.orgorganic-chemistry.org Other effective reagents for this conversion include N-chlorosuccinimide (NCS) and tert-butyl hypochlorite. thieme-connect.comresearchgate.net The use of S-alkyl isothiourea salts is advantageous as it avoids the handling of foul-smelling thiols and often allows for simple, chromatography-free purification. organic-chemistry.org

Another established, though less common for laboratory scale, is the Reed reaction , a free-radical process where alkanes react with sulfur dioxide and chlorine under UV light to yield sulfonyl chlorides. lscollege.ac.in

Table 1: Comparison of General Methods for Alkylsulfonyl Chloride Synthesis

| Method | Precursor | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Oxidative Chlorination | Thiols, Disulfides | Cl₂, H₂O₂/HCl, NCS | High reactivity | Use of hazardous reagents (Cl₂) or malodorous precursors |

| From S-Alkyl Isothiourea Salts | Alkyl Halides + Thiourea | NaOCl, NaClO₂, NCS | Avoids thiols, uses cheap reagents, simple workup organic-chemistry.orgorganic-chemistry.org | Two-step process from alkyl halide |

| Reed Reaction | Alkanes | SO₂, Cl₂, UV light | Direct conversion from hydrocarbons | Lacks selectivity, complex mixtures possible lscollege.ac.in |

| From Sulfonic Acids | Sulfonic Acids or Salts | POCl₃, SO₂Cl₂ | Utilizes stable precursors | Requires harsh and toxic chlorinating agents |

While a specific, detailed experimental procedure for the synthesis of this compound is not extensively documented in readily available literature, its preparation can be effectively achieved by applying the general methods of oxidative chlorination to a suitable precursor, namely 4,4,4-trifluorobutane-1-thiol or its derivatives.

The most logical and widely practiced approach would be the oxidative chlorination of 4,4,4-trifluorobutane-1-thiol or a related sulfur-containing starting material. Given the prevalence and efficiency of using S-alkyl isothiourea salts, a highly plausible route involves the reaction of a 4,4,4-trifluorobutyl halide (e.g., 4,4,4-trifluoro-1-bromobutane) with thiourea, followed by oxidative chlorination with an agent like N-chlorosuccinimide (NCS) or bleach under aqueous acidic conditions. organic-chemistry.orgresearchgate.net

Precursor Chemistry and Functional Group Interconversions

The synthesis of the target sulfonyl chloride is critically dependent on the availability of its immediate precursors. The key starting material is a C4 chain with a terminal trifluoromethyl group and a sulfur functionality at the other end, such as a thiol, thioacetate, or isothiourea salt.

The synthesis of the essential precursor, 4,4,4-trifluoro-1-butanol (B1295206) , has been documented. One patented method involves a multi-step sequence starting from the reaction of ethyl trifluoroacetate (B77799) with a Grignard reagent to form a benzyloxy-substituted ketone, which is then reduced and hydrolyzed to yield the desired alcohol. google.com Another approach prepares the alcohol via the cross-coupling of halotrifluoromethane with a protected 3-chloropropanol derivative, followed by deprotection. chemicalbook.com

Once 4,4,4-trifluoro-1-butanol is obtained, it can be converted into a suitable halide or mesylate. This activated intermediate is then reacted with a sulfur nucleophile to install the necessary functionality for the final oxidative chlorination step. For instance, converting the alcohol to 4,4,4-trifluoro-1-bromobutane allows for the subsequent reaction with thiourea to form the S-(4,4,4-trifluorobutyl)isothiourea salt, a direct precursor for the methods described in section 2.1.1. thieme-connect.comresearchgate.net This two-step sequence of converting an alkyl halide to the isothiouronium salt followed by oxidative chlorosulfonation is a robust and high-yielding method for accessing a diverse range of alkylsulfonyl chlorides. researchgate.net

Advanced Synthetic Approaches

Recent advances in synthetic methodology offer alternative routes to sulfonyl chlorides and related compounds, often with benefits in terms of safety, scalability, and environmental impact. While not specifically documented for this compound, these methods are highly relevant for the synthesis of analogous fluorinated compounds.

Electrochemical methods represent a green and mild alternative for the synthesis of sulfonyl halides, avoiding the need for harsh chemical oxidants. While the direct electrochemical synthesis of sulfonyl chlorides is less common, the analogous synthesis of sulfonyl fluorides from thiols or disulfides is well-established. This process involves the anodic oxidation of a thiol in the presence of a fluoride (B91410) source. This methodology could, in principle, be adapted for sulfonyl chloride synthesis by using a chloride source.

Photocatalysis offers another modern approach. For example, using potassium poly(heptazine imide) as a photocatalyst, various thio-derivatives like thiols, thioacetates, and isothiouronium salts can be converted into the corresponding sulfonyl chlorides under blue or white light irradiation. nih.gov This method is notable for its chromoselectivity, where different products can be obtained from the same starting material simply by changing the wavelength of the light. nih.gov

Continuous flow chemistry provides significant advantages for the production of sulfonyl chlorides, particularly concerning safety and scalability. rsc.orgmdpi.com Many traditional batch syntheses of sulfonyl chlorides are highly exothermic and may involve hazardous reagents, making them difficult to control on a large scale. rsc.org

Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for excellent control over reaction temperature, preventing thermal runaways. rsc.org This enhanced safety profile is a major driver for the adoption of flow chemistry. mdpi.com Researchers have developed continuous flow protocols for the synthesis of sulfonyl chlorides from thiols and disulfides using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH). rsc.org These systems can achieve very high space-time yields in small reactor volumes with short residence times, demonstrating significant efficiency improvements over batch processes. rsc.org The implementation of flow chemistry can also be automated, further improving process consistency and reliability for large-scale production. mdpi.com

Table 2: Advanced Synthetic Approaches for Sulfonyl Halides

| Approach | Description | Advantages | Relevance to Target Compound |

|---|---|---|---|

| Electrochemical Synthesis | Anodic oxidation of sulfur precursors (e.g., thiols) in the presence of a halide source. | Avoids chemical oxidants, mild conditions. | Potentially adaptable from sulfonyl fluoride synthesis for the preparation of fluorinated sulfonyl chlorides. |

| Photocatalysis | Light-induced conversion of thio-precursors using a photocatalyst. nih.gov | Uses light as a traceless reagent, high selectivity. nih.gov | Applicable to isothiouronium salt precursors, which can be derived from 4,4,4-trifluorobutanol. nih.gov |

| Continuous Flow Chemistry | Reaction is performed continuously in a microreactor or tube reactor. rsc.org | Enhanced safety, better temperature control, scalability, high throughput. rsc.orgmdpi.com | Ideal for managing exothermic oxidative chlorination reactions required for the synthesis. |

Sustainable Synthetic Pathways for Fluorinated Reagents

The development of sustainable synthetic methodologies is a cornerstone of modern green chemistry, aiming to reduce the environmental impact of chemical manufacturing. In the context of producing this compound, research has been moving towards cleaner and more efficient processes that avoid harsh reagents and minimize waste. Traditional methods for the synthesis of sulfonyl chlorides often rely on reagents that are hazardous and produce significant amounts of toxic byproducts. However, contemporary research offers several more environmentally benign alternatives, which can be adapted for the synthesis of fluorinated aliphatic sulfonyl chlorides.

A prominent sustainable strategy involves the oxidative chlorination of thiols or disulfides. This approach circumvents the use of aggressive chlorinating agents. One such method utilizes N-chlorosuccinimide (NCS) as a mild and effective reagent for the direct oxidative conversion of sulfur compounds to their corresponding sulfonyl chlorides. researchgate.netresearchgate.net This process is advantageous due to its simplicity, practicality, and the generation of succinimide (B58015) as a recyclable byproduct. researchgate.netorganic-chemistry.org In a large-scale synthesis, the succinimide can be conveniently converted back to NCS, creating a more sustainable reaction cycle. organic-chemistry.org

Another green approach employs a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.org This method is highly reactive, affording products in excellent yields and high purity under mild, room-temperature conditions. organic-chemistry.org The use of H₂O₂ as an oxidant is particularly favorable from a green chemistry perspective, as its primary byproduct is water.

Electrochemical methods also present a promising sustainable pathway. The electrochemical oxidative coupling of thiols and potassium fluoride has been demonstrated for the synthesis of sulfonyl fluorides, a process that can be adapted for sulfonyl chlorides by using a chloride source. acs.org Anodic oxidation avoids the need for stoichiometric amounts of chemical oxidants, thereby reducing waste. acs.org

For the specific synthesis of fluorinated sulfonyl chlorides, a mild two-step synthesis starting from perfluoroalkyl iodides has been developed. This method involves the reaction of the perfluoroalkyl iodide with sodium dithionite (B78146) to form a sodium perfluoroalkanesulfinate salt, which is then converted to the perfluoroalkanesulfonyl chloride using N-chlorosuccinimide. researchgate.net This pathway is notable for its mild conditions and applicability to fluorinated substrates.

While specific research on the sustainable synthesis of this compound is not extensively documented, the aforementioned green methodologies for the synthesis of aliphatic and fluorinated sulfonyl chlorides provide a strong foundation for developing such a process. The oxidative chlorination of 4,4,4-trifluorobutane-1-thiol or bis(4,4,4-trifluorobutyl) disulfide using reagents like NCS or H₂O₂/SOCl₂ would be a logical and sustainable synthetic route.

The following interactive data table summarizes various sustainable methods applicable to the synthesis of sulfonyl chlorides, with data drawn from analogous systems that could be adapted for the preparation of this compound.

| Precursor Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| S-Alkylisothiourea Salt | N-Chlorosuccinimide (NCS) | Acetonitrile (B52724) | Room Temp. | 1-3 | 85-95 | researchgate.netorganic-chemistry.org |

| Thiol | H₂O₂ / SOCl₂ | Dichloromethane | Room Temp. | < 0.1 | 90-97 | organic-chemistry.org |

| Thiol / Disulfide | NaDCC·2H₂O | Water / Ethanol | Room Temp. | 1-2 | 80-95 | rsc.org |

| Perfluoroalkyl Iodide | 1. Na₂S₂O₄ 2. NCS | Acetonitrile/Water | Room Temp. | 12 | 25-73 | researchgate.net |

| Thiol / Disulfide | Electrochemical Oxidation | Acetonitrile/Water | Room Temp. | 1-2 | High | acs.org |

These methodologies highlight the significant progress made in developing greener synthetic routes for sulfonyl chlorides. The application of these principles to the synthesis of this compound is a promising area for future research, contributing to the broader goal of sustainable chemical production.

Reactivity and Mechanistic Studies of 4,4,4 Trifluorobutane 1 Sulfonyl Chloride

Electrophilic Reactivity at the Sulfonyl Center

The sulfur atom in 4,4,4-trifluorobutane-1-sulfonyl chloride is highly electrophilic, making it a prime target for a variety of nucleophiles. This reactivity is central to its utility in creating diverse sulfur-containing compounds. The reaction generally proceeds through a nucleophilic substitution mechanism where a nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion.

Nucleophilic Substitution with Oxygen-Centered Species (e.g., Alcoholysis, Phenolysis)

Sulfonyl chlorides readily react with oxygen-centered nucleophiles like alcohols and phenols to form sulfonate esters. nih.gov This transformation is a cornerstone of synthetic chemistry, allowing for the introduction of the sulfonyl moiety onto a wide range of molecules. The reaction typically occurs under basic conditions, where a base deprotonates the alcohol or phenol (B47542) to generate a more potent alkoxide or phenoxide nucleophile. This nucleophile then attacks the electrophilic sulfur atom of the sulfonyl chloride.

While specific studies detailing the alcoholysis or phenolysis of this compound are not extensively documented, the general mechanism is well-established. The presence of the electron-withdrawing trifluoromethyl group is expected to enhance the electrophilicity of the sulfur center, potentially leading to faster reaction rates compared to non-fluorinated alkyl sulfonyl chlorides. A variety of nucleophiles can be used in this type of transformation, leading to the synthesis of complex sulfonates. researchgate.net

General Reaction Scheme for Sulfonate Ester Formation:

| Reactant 1 | Reactant 2 | Product |

| This compound | Alcohol (R-OH) | 4,4,4-Trifluorobutane-1-sulfonate Ester |

| This compound | Phenol (Ar-OH) | 4,4,4-Trifluorobutane-1-sulfonate Ester |

Nucleophilic Substitution with Nitrogen-Centered Species (e.g., Amination for Sulfonamide Formation)

The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. sigmaaldrich.com This reaction, known as sulfonylation, is fundamental in medicinal chemistry as the sulfonamide group is a key structural motif in numerous therapeutic agents. nih.govorganic-chemistry.org The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. Typically, a base is added to neutralize the HCl produced.

The formation of sulfonamides from sulfonyl chlorides is a rapid and high-yielding process. nih.gov The scope of this reaction is broad, accommodating a wide variety of amines, including anilines and amino acid derivatives. organic-chemistry.org Given the high reactivity of the sulfonyl chloride group, this compound is an excellent candidate for the synthesis of novel fluorinated sulfonamides.

Table of Representative Amination Reactions:

| Amine Type | General Structure | Product |

| Primary Amine | R-NH₂ | N-substituted-4,4,4-trifluorobutane-1-sulfonamide |

| Secondary Amine | R₂NH | N,N-disubstituted-4,4,4-trifluorobutane-1-sulfonamide |

| Aniline | Ar-NH₂ | N-aryl-4,4,4-trifluorobutane-1-sulfonamide |

Nucleophilic Substitution with Sulfur-Centered Species (e.g., Thiolysis)

Sulfonyl chlorides can also react with sulfur-centered nucleophiles, such as thiols, to form thiosulfonates. This reaction is analogous to alcoholysis, with the thiol's sulfur atom acting as the nucleophile. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion. The resulting thiosulfonates are valuable intermediates in organic synthesis. The conversion of primary sulfonamides can also lead to the formation of sulfides through the engagement of various nucleophiles. nih.gov

Transformations Involving Radical and Ionic Pathways

Beyond its role as a simple electrophile, this compound can participate in more complex transformations that involve radical or ionic intermediates. These reactions significantly expand its synthetic utility, particularly for the functionalization of unsaturated systems.

Reactions with Unsaturated Organic Substrates (e.g., Alkenes, Alkynes, Arenes)

Sulfonyl chlorides are versatile reagents for the functionalization of alkenes, alkynes, and arenes. magtech.com.cn These reactions can proceed through either radical or ionic mechanisms, depending on the reaction conditions and the nature of the substrates. Fluoroalkyl-sulfonyl chlorides, in particular, have been studied in photoinduced Atom Transfer Radical Addition (ATRA) reactions with electron-deficient alkenes. mdpi.com

In a typical radical pathway, a radical initiator (like light or a chemical initiator) facilitates the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical (RSO₂•). This radical can then add to an alkene or alkyne, forming a new carbon-centered radical, which can be trapped or undergo further reactions. nih.govnih.gov For instance, visible-light-mediated processes can be used for the fluoroalkyl-sulfonylalkylation of alkenes and alkynes. chemrxiv.org In some cases, the sulfonyl radical can extrude sulfur dioxide (SO₂) to generate a fluoroalkyl radical (e.g., CF₃• from CF₃SO₂Cl), which then adds to the unsaturated substrate. mdpi.com

Ionic pathways are also possible, especially with activated arenes in the presence of a Lewis acid, leading to electrophilic aromatic substitution (sulfonylation). The reaction of sulfonyl chlorides with unsaturated compounds is a powerful method for creating C-S and C-C bonds. magtech.com.cn

Deoxygenative Transformations of Sulfonyl Chlorides

Recent advances in catalysis have enabled the deoxygenative transformation of sulfonyl chlorides. mit.edu In these reactions, the sulfonyl group (R-SO₂-Cl) is reduced, typically to a sulfenyl equivalent (R-S-). This process allows for the use of sulfonyl chlorides as electrophilic sulfenylating agents.

For example, an organophosphorus-catalyzed deoxygenation of sulfonyl chlorides has been developed. mit.edu The mechanism involves a P(III)/P(V)=O redox cycle where a phosphine (B1218219) catalyst effects a twofold deoxygenation of the sulfonyl chloride. This strategy has been successfully applied to a range of aryl, alkyl, and perfluoroalkyl sulfonyl chlorides. mit.edu Electron-deficient sulfonyl chlorides generally exhibit higher reactivity in these catalytic deoxygenation reactions. mit.edu This method represents an operationally simple protocol for sulfenylation, showcasing the expanding reactivity profile of the sulfonyl chloride functional group. mit.edu

Investigation of Reaction Mechanisms and Kinetics

Mechanistic Characterization of Substitution Reactions

No peer-reviewed studies detailing the mechanistic pathways of substitution reactions for this compound could be located. General information on related sulfonyl chlorides suggests that nucleophilic substitution at the sulfur atom can proceed through either a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway. The preferred mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the substituents on the sulfonyl chloride. However, without specific studies on this compound, any discussion of its mechanistic behavior would be purely speculative.

Kinetic Analyses of Reaction Rates

There is no available kinetic data, such as rate constants, reaction orders, or activation parameters, for the reactions of this compound. Kinetic studies on other sulfonyl chlorides often involve techniques like spectrophotometry or conductometry to monitor the reaction progress and determine rate laws. Such data is crucial for elucidating reaction mechanisms and understanding the factors that influence reaction speed. The absence of such studies for this compound prevents any quantitative analysis of its reactivity.

Strategic Applications in Organic Synthesis

Utilization as a Key Building Block for Fluorinated Scaffolds

Fluorinated building blocks are crucial in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, lipophilicity, and binding affinity. biesterfeld.nonih.gov 4,4,4-Trifluorobutane-1-sulfonyl chloride is anticipated to serve as a valuable building block for introducing the 4,4,4-trifluorobutyl group (CF₃CH₂CH₂CH₂-) into various molecular frameworks.

Construction of Trifluoromethylated Heterocyclic Systems

The incorporation of trifluoromethyl groups into heterocyclic systems is a prominent strategy in drug discovery. nih.govresearchgate.net While general methods for creating such systems are abundant, specific examples detailing the use of this compound in the construction of trifluoromethylated heterocycles are not documented in the available literature. Hypothetically, it could be used in multi-step synthetic sequences where the trifluorobutyl moiety is incorporated before cyclization.

Formation of Other Fluorinated Organic Moieties

Beyond heterocycles, the compound could theoretically be used to synthesize a variety of other fluorinated organic structures. biesterfeld.noresearchgate.net For instance, under reductive conditions, the sulfonyl chloride group could potentially be removed, leaving the 4,4,4-trifluorobutyl group attached to a larger molecule. Radical reactions initiated from fluorinated sulfonyl chlorides can also lead to the formation of new carbon-carbon bonds. nih.gov However, specific research validating these pathways for this compound is not currently available.

Introduction of the 4,4,4-Trifluorobutanesulfonylation Moiety

A primary application of sulfonyl chlorides is the introduction of the sulfonyl group onto nucleophiles. This process, known as sulfonylation, typically results in the formation of sulfonamides and sulfonate esters.

Sulfonamides: The reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base yields a sulfonamide. This functional group is a key component in a wide range of pharmaceuticals.

Sulfonate Esters: The reaction with alcohols yields sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions.

While this reactivity is fundamental for sulfonyl chlorides, specific examples of 4,4,4-trifluorobutanesulfonylation reactions, including substrate scope and reaction yields, are not detailed in the reviewed literature.

Precursor Role for Diverse Reagents

This compound can also serve as a starting material for the synthesis of other important fluorinated reagents.

Conversion to 4,4,4-Trifluorobutane-1-sulfonyl Fluorides

The conversion of sulfonyl chlorides to sulfonyl fluorides is a common and important transformation. Sulfonyl fluorides exhibit greater stability and unique reactivity, famously utilized in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. nih.govsemanticscholar.org This conversion is typically achieved through a halogen exchange reaction. researchgate.net

| Reagent | Typical Conditions | Product |

| Potassium fluoride (KF) | Biphasic mixture (e.g., water/acetone) or in acetonitrile (B52724) with a phase-transfer catalyst (e.g., 18-crown-6). nih.govresearchgate.net | 4,4,4-Trifluorobutane-1-sulfonyl fluoride |

| Potassium bifluoride (KHF₂) | Acetonitrile, often as part of a one-pot synthesis from the corresponding sulfonic acid. nih.govsemanticscholar.org | 4,4,4-Trifluorobutane-1-sulfonyl fluoride |

Table 1. General Methods for the Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides. Note: These are general methods; specific application to this compound has not been explicitly documented.

Generation of Sulfenyl Electrophiles from Fluorinated Sulfonyl Chlorides

The generation of sulfenyl electrophiles (R-S⁺) typically requires the reduction of the sulfur(VI) center of a sulfonyl chloride to a lower oxidation state, such as a sulfenyl chloride (R-S-Cl, sulfur(II)). This transformation is challenging due to the stability of the sulfonyl group. While methods exist for generating electrophilic sulfur species, specific protocols for the reduction of fluorinated alkylsulfonyl chlorides like this compound to sulfenyl electrophiles are not described in the available scientific literature.

Analytical Techniques and Computational Methodologies in Research

Computational Chemistry and Theoretical Modeling

Computational chemistry provides valuable insights into the molecular properties and reactivity of 4,4,4-trifluorobutane-1-sulfonyl chloride, complementing experimental data.

Density Functional Theory (DFT): DFT calculations are widely used to predict various molecular properties, including optimized geometries, vibrational frequencies (for IR spectra simulation), and NMR chemical shifts. nih.govrsc.org For this compound, DFT methods like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)) could be employed to calculate its structural parameters and spectroscopic properties. researchgate.net Such calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic structure.

Molecular Modeling and QSAR: Molecular modeling techniques can be used to study the conformational preferences of the molecule. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of fluorinated sulfonyl chlorides with their physicochemical properties, such as chromatographic retention times or reactivity. nih.govmdpi.com These models are valuable for predicting the behavior of new, related compounds without the need for extensive experimental work.

Q & A

Q. What synthetic routes are most effective for preparing 4,4,4-trifluorobutane-1-sulfonyl chloride, and how can byproduct formation be minimized?

Answer: The synthesis of sulfonyl chlorides typically involves chlorination of sulfonic acids or thiol precursors using reagents like PCl₅ or SOCl₂. For fluorinated analogs, controlling reaction temperature (e.g., 0–5°C) and using anhydrous conditions are critical to avoid hydrolysis. A stepwise approach—first introducing the trifluorobutane group via radical trifluoromethylation or nucleophilic substitution, followed by sulfonation and chlorination—can reduce side reactions. Purity is enhanced by fractional distillation or recrystallization in non-polar solvents. Comparative studies of similar compounds (e.g., tetrahydropyran-4-sulfonyl chloride) suggest that electron-withdrawing fluorinated groups stabilize the sulfonyl chloride moiety, reducing decomposition .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

Answer: Key methods include:

- ¹⁹F NMR : To confirm the presence and position of fluorine atoms (δ ~ -60 to -80 ppm for CF₃ groups).

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., [M]⁺ at m/z 225–230) and fragmentation patterns help validate the structure.

- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality.

- X-ray Crystallography : Resolves bond angles and spatial arrangement, though fluorinated compounds often require low-temperature crystallization. Analogous data for 3-chloro-4-methylbenzene-1-sulfonyl chloride (MFCD00203987) and tetrahydropyran-4-sulfonyl chloride (MFCD07787616) provide reference benchmarks .

Advanced Research Questions

Q. How do the electronic effects of the trifluorobutane group influence the reactivity of this compound in nucleophilic substitutions?

Answer: The CF₃ group is strongly electron-withdrawing, polarizing the S–Cl bond and enhancing electrophilicity. This increases reactivity toward nucleophiles (e.g., amines, alcohols) but may also accelerate hydrolysis. Kinetic studies on fluorinated benzenesulfonyl chlorides (e.g., 4-fluoro-3-(trifluoromethyl)benzoyl chloride) show rate constants 2–3× higher than non-fluorinated analogs. Computational modeling (DFT) can map charge distribution and predict regioselectivity in multi-step reactions. Stabilizing the intermediate sulfonate ion is critical for high-yield amidation or esterification .

Q. What strategies mitigate thermal instability during storage or high-temperature reactions involving this compound?

Answer: Thermogravimetric analysis (TGA) of related compounds (e.g., biphenyl-4-sulfonyl chloride) reveals decomposition above 150°C. Storage under inert gas (Ar/N₂) at -20°C in amber glass vials prevents moisture ingress and photodegradation. For reactions requiring elevated temperatures, slow reagent addition and continuous cooling (e.g., jacketed reactors) are advised. Co-solvents like dichloromethane or THF stabilize reactive intermediates. Studies on perfluorinated sulfonamides highlight the role of fluorinated alkyl chains in reducing oxidative degradation .

Methodological Guidance

Q. How can computational tools aid in predicting the reactivity of this compound in novel reaction systems?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for sulfonylation reactions. Software like Gaussian or ORCA can simulate:

- Electrostatic Potential Maps : Visualize electron-deficient sulfur centers.

- Frontier Molecular Orbitals (FMOs) : Predict sites for nucleophilic attack.

Benchmarking against experimental data from fluorinated analogs (e.g., 4-fluoro-3-(trifluoromethyl)benzoyl chloride) validates accuracy. Studies on MOFs incorporating sulfonyl chlorides demonstrate the utility of computational pre-screening .

Q. What experimental designs are recommended for studying the environmental persistence of this compound?

Answer:

- Hydrolysis Kinetics : Conduct pH-dependent studies (pH 2–12) with LC-MS monitoring of degradation products (e.g., sulfonic acids).

- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) in environmental chambers; analyze by GC-MS.

- Surface Adsorption : Use quartz crystal microbalance (QCM) to measure adsorption on indoor materials (e.g., cellulose, gypsum), as fluorinated compounds exhibit strong surface interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.